N-(1-(benzofuran-2-yl)propan-2-yl)cinnamamide
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Overview
Description
N-(1-(benzofuran-2-yl)propan-2-yl)cinnamamide is a synthetic organic compound that features a benzofuran ring, a propan-2-yl group, and a cinnamamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)cinnamamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade or proton quantum tunneling methods, which offer high yields and fewer side reactions.
Attachment of the Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions using appropriate alkylating agents under controlled conditions.
Formation of the Cinnamamide Moiety: The cinnamamide moiety is synthesized through the reaction of cinnamic acid with amines, followed by coupling with the benzofuran-propan-2-yl intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzofuran-2-yl)propan-2-yl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into reduced forms.
Substitution: The benzofuran ring and cinnamamide moiety can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), electrophiles.
Major Products Formed
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced cinnamamide derivatives.
Substitution: Halogenated benzofuran and cinnamamide derivatives.
Scientific Research Applications
N-(1-(benzofuran-2-yl)propan-2-yl)cinnamamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cinnamamide moiety may contribute to the compound’s ability to inhibit certain enzymes or signaling pathways, resulting in its observed pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzofuran-2-ylmethyl)-2-(propan-2-yl)aniline
- N-(1-(benzofuran-2-yl)propan-2-yl)-2-cyclopropylacetamide
Uniqueness
N-(1-(benzofuran-2-yl)propan-2-yl)cinnamamide is unique due to its specific combination of a benzofuran ring, a propan-2-yl group, and a cinnamamide moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-15(13-18-14-17-9-5-6-10-19(17)23-18)21-20(22)12-11-16-7-3-2-4-8-16/h2-12,14-15H,13H2,1H3,(H,21,22)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULKSIZPQGHCGO-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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